molecular formula C8H7F3N2O B13023086 1-(4-Methyl-2-(trifluoromethyl)pyrimidin-5-yl)ethanone

1-(4-Methyl-2-(trifluoromethyl)pyrimidin-5-yl)ethanone

Cat. No.: B13023086
M. Wt: 204.15 g/mol
InChI Key: CZMMURXWXCPBHD-UHFFFAOYSA-N
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Description

1-(4-Methyl-2-(trifluoromethyl)pyrimidin-5-yl)ethanone is a pyrimidine derivative featuring a methyl group at position 4, a trifluoromethyl (CF₃) group at position 2, and an acetyl (ethanone) group at position 4. Its molecular formula is C₈H₇F₃N₂O (molecular weight: 204.15 g/mol). The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications, particularly in kinase inhibition and anticancer drug discovery .

Properties

Molecular Formula

C8H7F3N2O

Molecular Weight

204.15 g/mol

IUPAC Name

1-[4-methyl-2-(trifluoromethyl)pyrimidin-5-yl]ethanone

InChI

InChI=1S/C8H7F3N2O/c1-4-6(5(2)14)3-12-7(13-4)8(9,10)11/h3H,1-2H3

InChI Key

CZMMURXWXCPBHD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1C(=O)C)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methyl-2-(trifluoromethyl)pyrimidin-5-yl)ethanone typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methyl-2-(trifluoromethyl)pyrimidine with ethanone derivatives in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methyl-2-(trifluoromethyl)pyrimidin-5-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(4-Methyl-2-(trifluoromethyl)pyrimidin-5-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery programs.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Methyl-2-(trifluoromethyl)pyrimidin-5-yl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact molecular pathways involved depend on the specific biological context .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The biological and physicochemical properties of pyrimidine derivatives are heavily influenced by substituents. Below is a comparative analysis with key analogs:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Features
Target Compound 4-Me, 2-CF₃, 5-COMe 204.15 High lipophilicity, electron-withdrawing CF₃ group
1-(4-Methyl-2-(methylthio)pyrimidin-5-yl)ethanone 4-Me, 2-SMe, 5-COMe 182.24 Methylthio (SMe) group enhances sulfur-mediated interactions
1-(4-Methyl-2-piperidin-1-ylpyrimidin-5-yl)ethanone 4-Me, 2-piperidinyl, 5-COMe 219.29 Piperidine introduces basicity and bulk
1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethanone 2-CF₃, 5-COMe (no 4-Me) 190.12 Simplified structure; reduced steric hindrance
1-[6-Methyl-4-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone 6-Me, 4-Ph, 2-S, 5-COMe (dihydro) 272.36 Dihydro scaffold with sulfanylidene; antifungal/antibacterial potential

Key Structural and Functional Insights

  • Trifluoromethyl vs. Methylthio : The CF₃ group offers stronger electron-withdrawing effects and metabolic stability compared to SMe, but may reduce solubility .
  • Piperidinyl vs. CF₃ : Piperidine introduces basicity, enhancing solubility in acidic environments, whereas CF₃ increases lipophilicity for membrane penetration .
  • Dihydro vs.

Biological Activity

1-(4-Methyl-2-(trifluoromethyl)pyrimidin-5-yl)ethanone is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its trifluoromethyl group, is part of a larger class of pyrimidine-based compounds known for their diverse pharmacological properties.

The molecular formula of this compound is C7H5F3N2OC_7H_5F_3N_2O, with a molecular weight of approximately 190.12 g/mol. The compound features a pyrimidine ring substituted with both a methyl and a trifluoromethyl group, which significantly influences its biological activity and solubility properties.

PropertyValue
Molecular FormulaC₇H₅F₃N₂O
Molecular Weight190.12 g/mol
CAS Number1483391-94-1
Boiling PointNot available
Number of Heavy Atoms13
Number of Aromatic Atoms6
Number of Rotatable Bonds2

Anticancer Properties

Recent studies have indicated that pyrimidine derivatives, including compounds similar to this compound, exhibit significant anticancer activity. For instance, certain pyrimidine derivatives have shown potent inhibitory effects on various cancer cell lines, including triple-negative breast cancer (TNBC) cells. These compounds often target specific pathways involved in cell proliferation and apoptosis.

Case Study: Inhibition of Cancer Cell Proliferation

A study evaluating the effects of various pyrimidine derivatives on TNBC revealed that certain compounds achieved an IC50 value as low as 0.126 μM against MDA-MB-231 cells, indicating strong antiproliferative effects. The study highlighted the potential for these compounds to selectively inhibit cancer cell growth while sparing normal cells, suggesting a therapeutic window that warrants further investigation .

Antimicrobial Activity

Pyrimidine compounds have also been explored for their antimicrobial properties. Research has demonstrated that derivatives can exhibit significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 0.25 to 1 μg/mL against strains such as Staphylococcus aureus and Streptococcus pneumoniae .

Enzyme Inhibition

The biological activity of this compound may also extend to enzyme inhibition. Pyrimidine derivatives have been reported to inhibit matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and tissue remodeling. Inhibition of MMP-2 and MMP-9 has been associated with reduced metastatic potential in preclinical models .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic potential. Factors such as solubility, metabolic stability, and bioavailability play significant roles in the efficacy of this compound.

Table 2: Pharmacokinetic Parameters

ParameterValue
Aqueous SolubilityModerate (specific values not available)
Metabolic StabilityNeeds further evaluation
BioavailabilityNeeds further evaluation

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